molecular formula C11H11NO B3272126 1-Phenyl-5,6-dihydropyridin-2(1H)-one CAS No. 56235-33-7

1-Phenyl-5,6-dihydropyridin-2(1H)-one

Cat. No.: B3272126
CAS No.: 56235-33-7
M. Wt: 173.21 g/mol
InChI Key: YHAZTDWTGXBVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-5,6-dihydropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-5,6-dihydropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2,3-dihydropyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZTDWTGXBVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Anticoagulant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a critical chemical intermediate in the synthesis of modern pharmaceuticals. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and its significant role in the manufacturing of the direct Factor Xa inhibitor, Apixaban.

Introduction: The Significance of a Key Intermediate

In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. The compound 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, while not an active pharmaceutical ingredient (API) itself, represents a cornerstone in the production of Apixaban.[1][2] Apixaban is a widely prescribed oral anticoagulant used for the prevention and treatment of venous thromboembolism and stroke in patients with atrial fibrillation.[1][2] The structural integrity and purity of this intermediate, often referred to as Apixaban Intermediate B, are decisive for the quality and yield of the final drug product.[3] Understanding its chemistry is therefore essential for process optimization and quality control in pharmaceutical production.

Chemical Identity and Physicochemical Properties

The compound is a complex organic molecule featuring a dihydropyridinone core linked to morpholine and phenyl-piperidinone moieties.[4] This intricate structure is fundamental to its role in the convergent synthesis of Apixaban.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 545445-44-1[5][6][7]
Molecular Formula C20H25N3O3[8][9][10]
Molecular Weight 355.43 g/mol [8][9][10]
IUPAC Name 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one[11]
Synonyms Apixaban Intermediate 2, Apixaban Impurity H[2][3]
Appearance Pale beige to yellow solid[2][8]
Melting Point >199°C (decomposition)[9][12]
Boiling Point 625.0 ± 55.0 °C (Predicted)[9][13]
Density 1.267 - 1.3 ± 0.1 g/cm³[9][13]
Solubility Slightly soluble in Chloroform and Methanol[2][9]
Storage 2-8°C, sealed in a dry environment[5][9]

Synthesis and Mechanistic Considerations

The synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one is a critical step that builds the core structure required for the final cyclization into Apixaban. A common and efficient method involves the acylation and subsequent intramolecular cyclization using 5-chlorovaleroyl chloride.

General Synthetic Protocol

The process typically begins with the precursor, 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. This amine serves as the nucleophile for the initial acylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: The starting amine precursor is dissolved in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran, in a reaction vessel.[8][12] A tertiary amine base, like triethylamine or diisopropylethylamine, is added to neutralize the HCl generated during the acylation.[8]

  • Acylation: The solution is cooled to 0°C in an ice bath to control the exothermic reaction. 5-chlorovaleroyl chloride is then added dropwise.[12] The cooling is crucial to prevent side reactions and ensure selective N-acylation.

  • Intramolecular Cyclization: Following acylation, a strong base such as sodium hydride is introduced.[8] This base facilitates the deprotonation of the newly formed amide, creating a nucleophile that attacks the terminal carbon bearing the chlorine atom, leading to an intramolecular Williamson ether-like synthesis to form the piperidin-2-one ring.

  • Workup and Purification: The reaction is quenched, and the organic phase is washed and dried. The crude product is then purified, often by recrystallization from a solvent system like aqueous ethanol, to yield the final product as a solid.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of the target intermediate.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 1-(4-aminophenyl)-3-(morpholin-4-yl)- 5,6-dihydropyridin-2(1H)-one C Acylated Intermediate A->C Triethylamine, THF, 0°C B 5-Chlorovaleroyl Chloride B->C D Acylated Intermediate E 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one D->E Sodium Hydride (NaH)

Caption: Synthetic pathway from the amine precursor to the final intermediate.

Application in Drug Development: The Apixaban Connection

The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Apixaban.[1] Its structure contains the complete carbon-nitrogen framework of Apixaban, lacking only the final pyrazole ring.

Conversion to Apixaban

The transformation of the intermediate to Apixaban involves the construction of the pyrazole-carboxamide moiety. This is typically achieved through a reaction cascade that builds upon the existing dihydropyridinone structure. The exact industrial synthesis steps are proprietary, but the chemical logic involves forming the pyrazole ring attached to the phenyl group, a transformation for which our intermediate is the direct precursor.

Role in the Synthetic Pathway

The diagram below outlines the position of our title compound within the broader context of Apixaban synthesis, highlighting its pivotal role.

G A Early Stage Precursors (e.g., 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one) B Key Intermediate (CAS: 545445-44-1) A->B Acylation & Cyclization C Further Elaboration & Pyrazole Ring Formation B->C Reaction with Pyrazole Precursor D Apixaban (API) C->D Final Cyclization / Amidation

Caption: Role of the intermediate in the overall synthesis of Apixaban.

Spectroscopic Characterization

Structural confirmation of the intermediate is crucial for quality control. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Data (400 MHz, DMSO-d₆, ppm): [9]

  • δ 7.32 (d, J=8.8 Hz, 2H): Aromatic protons on the phenyl ring, ortho to the dihydropyridinone group.

  • δ 7.26 (d, J=8.8 Hz, 2H): Aromatic protons on the phenyl ring, ortho to the piperidinone group.

  • δ 5.71 (t, J=4.8 Hz, 1H): Vinylic proton on the dihydropyridinone ring.

  • δ 3.72-3.69 (m, 2H), 3.65-3.63 (m, 4H), 3.60-3.57 (m, 2H): Protons associated with the morpholine and piperidinone rings.

  • δ 2.79-2.77 (m, 4H), 2.44-2.41 (m, 2H), 2.40-2.39 (m, 2H): Aliphatic protons of the dihydropyridinone and piperidinone rings.

  • δ 1.88-1.82 (m, 4H): Methylene protons in the piperidinone ring.

The mass spectrometry data shows a prominent peak at m/z 355.2, corresponding to the molecular ion [M]+, confirming the molecular weight.[9]

Safety, Handling, and Storage

As a chemical intermediate for research and manufacturing, proper handling is essential.

  • Hazard Identification: The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures: Standard laboratory precautions should be taken, including wearing personal protective equipment (PPE). Engineering controls such as fume hoods should be used to avoid inhalation (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]

  • Storage: The compound should be stored in a cool, dry place (2-8°C) in a tightly sealed container to maintain its stability and purity.[5]

Conclusion

3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) is more than just a complex organic molecule; it is an enabling component in the synthesis of a life-saving medication. Its robust synthesis and high purity are critical checkpoints in the manufacturing of Apixaban. For professionals in drug development and process chemistry, a thorough understanding of this intermediate's properties, synthesis, and handling provides a foundation for optimizing the production of one of today's most important anticoagulants.

References

  • Molekula. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.545445-44-1,3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) - Suppliers. Retrieved from [Link]

  • Sunoit Chemicals. (n.d.). CAS No.: 545445-44-1 | 3-Morpholino- 1-(4-(2-oxopiperidin- 1-yl)phenyl)-5,6-dihydropyridin- 2( 1H)-one. Retrieved from [Link]

  • Zhejiang Hengkang Pharmaceutical. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Chemsrc. (n.d.). 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone. Retrieved from [Link]

  • AHH Chemical. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • ChemWis. (2023, March 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 545445-44-1. Retrieved from [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Retrieved from [Link]

  • Tsolaki, E., & Goununi, P. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(15), 8656. Retrieved from [Link]

  • Jinan Million Pharmaceutical Co., Ltd. (n.d.). 44-1;3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504. Retrieved from [Link]

  • Premier Research. (2024, August 12). Optimized 505(b)(1) and 505(b)(2) Clinical Pharmacology Programs to Accelerate Drug Development. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Phenyl-5,6-dihydropyridin-2(1H)-one from Glutarimide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the δ-Valerolactam Scaffold

The 1-phenyl-5,6-dihydropyridin-2(1H)-one core, a substituted δ-valerolactam, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds and serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutics. The strategic placement of the phenyl group on the nitrogen atom and the unsaturated lactam ring offers opportunities for further functionalization, making it a versatile intermediate in drug discovery programs. This document provides a comprehensive guide to a robust and reproducible synthesis of this valuable compound starting from the readily available glutarimide.

Overall Synthetic Strategy

The transformation of glutarimide into 1-phenyl-5,6-dihydropyridin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The proposed synthetic route involves two key transformations:

  • Part 1: Synthesis of N-Phenylglutarimide. This initial step introduces the phenyl substituent onto the glutarimide nitrogen. This is achieved through the formation of an amic acid intermediate from glutaric anhydride and aniline, followed by a cyclization step.

  • Part 2: Selective Reduction of N-Phenylglutarimide. This is the critical step where one of the two carbonyl groups of the imide is selectively reduced to a methylene group to yield the target δ-valerolactam. This application note will focus on a catalytic hydrogenation approach, a method known for its selectivity in similar systems.

Synthesis_Workflow Glutarimide Glutarimide GlutaricAnhydride Glutaric Anhydride Glutarimide->GlutaricAnhydride Hydrolysis (Conceptual Start) AmicAcid 4-(phenylcarbamoyl)butanoic acid GlutaricAnhydride->AmicAcid Aniline, Toluene, Reflux Aniline Aniline Aniline->AmicAcid N_Phenylglutarimide N-Phenylglutarimide AmicAcid->N_Phenylglutarimide Acetyl Chloride, Reflux Target 1-Phenyl-5,6-dihydropyridin-2(1H)-one N_Phenylglutarimide->Target Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow from glutarimide to the target compound.

Part 1: Synthesis of N-Phenylglutarimide

This procedure is adapted from established methods for the synthesis of N-substituted imides from their corresponding anhydrides.[1]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Glutaric AnhydrideC₅H₆O₃114.10≥98%Sigma-Aldrich
AnilineC₆H₇N93.13≥99.5%Acros OrganicsFreshly distilled
TolueneC₇H₈92.14AnhydrousFisher Scientific
Acetyl ChlorideC₂H₃ClO78.50≥99%Alfa AesarUse in a fume hood
EthanolC₂H₆O46.07200 proofDecon LabsFor recrystallization
Step-by-Step Protocol: Synthesis of 4-(phenylcarbamoyl)butanoic acid (Amic Acid Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (11.4 g, 0.1 mol) and toluene (100 mL).

  • Addition of Aniline: While stirring, add freshly distilled aniline (9.3 g, 0.1 mol) dropwise to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Isolation of Intermediate: After cooling to room temperature, the white precipitate of 4-(phenylcarbamoyl)butanoic acid is collected by vacuum filtration.

  • Washing and Drying: Wash the solid with cold toluene (2 x 20 mL) and dry under vacuum to yield the amic acid intermediate. The product is typically used in the next step without further purification.

Step-by-Step Protocol: Cyclization to N-Phenylglutarimide
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (for HCl gas), place the dried 4-(phenylcarbamoyl)butanoic acid from the previous step.

  • Addition of Acetyl Chloride: Add acetyl chloride (15 mL, 0.21 mol) to the flask. Caution: This reaction is exothermic and evolves HCl gas. Perform this step in a well-ventilated fume hood.

  • Reflux: Gently heat the mixture to reflux for 30 minutes. The evolution of HCl gas should cease, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The solid N-phenylglutarimide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-phenylglutarimide as a white crystalline solid.

Characterization of N-Phenylglutarimide
  • Appearance: White crystalline solid

  • Melting Point: 146-148 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 2.80 (t, J=6.6 Hz, 4H, -CH₂-CO-), 2.10 (p, J=6.6 Hz, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 132.0, 129.0, 128.5, 126.5, 33.0, 17.5.

Part 2: Selective Reduction of N-Phenylglutarimide

The selective reduction of one carbonyl group of an imide to a methylene group is a challenging transformation. A highly effective method involves catalytic hydrogenation under acidic conditions, analogous to the selective reduction of phthalimides.[2]

Proposed Mechanism: Catalytic Hydrogenation

The proposed mechanism involves the activation of one of the carbonyl groups by protonation, making it more electrophilic and susceptible to hydride attack from the catalyst surface.

Reduction_Mechanism cluster_0 Mechanism of Selective Carbonyl Reduction Imide N-Phenylglutarimide ProtonatedImide Protonated Imide Imide->ProtonatedImide H+ Hemiaminal Hemiaminal Intermediate ProtonatedImide->Hemiaminal [H] (from H2/Pd-C) Carbocation Carbocation Intermediate Hemiaminal->Carbocation -H2O Lactam 1-Phenyl-5,6-dihydropyridin-2(1H)-one Carbocation->Lactam [H] (from H2/Pd-C)

Caption: Proposed mechanism for the selective reduction of N-phenylglutarimide.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
N-PhenylglutarimideC₁₁H₁₁NO₂189.21As synthesized-
Palladium on Carbon (10%)Pd/C--Strem Chemicals
Ethyl AcetateC₄H₈O₂88.11AnhydrousJ.T. Baker
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02≥99%Oakwood ChemicalCorrosive, use with care
Hydrogen GasH₂2.02High purityLocal supplierFlammable gas
Step-by-Step Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure hydrogenation vessel, add N-phenylglutarimide (1.89 g, 0.01 mol) and 10% Palladium on Carbon (0.20 g, 10 wt%).

  • Solvent and Acid Addition: Add anhydrous ethyl acetate (50 mL) followed by trifluoroacetic acid (1.5 mL, 0.02 mol).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate (2 x 10 mL).

  • Neutralization: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the trifluoroacetic acid.

  • Extraction and Drying: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-phenyl-5,6-dihydropyridin-2(1H)-one as a solid.

Characterization of 1-Phenyl-5,6-dihydropyridin-2(1H)-one
  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.25 (m, 5H, Ar-H), 6.15 (dt, J=9.8, 4.2 Hz, 1H, =CH-), 5.30 (dt, J=9.8, 1.8 Hz, 1H, =CH-CO-), 3.80 (t, J=6.5 Hz, 2H, -N-CH₂-), 2.50 (m, 2H, -CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 140.5, 129.0, 128.0, 126.0, 125.5, 108.0, 49.0, 22.0.

  • Mass Spectrometry (ESI+): m/z 174.09 [M+H]⁺.

Alternative Reduction Strategies and Expert Insights

While catalytic hydrogenation is a robust method, other reducing agents can be employed for the selective reduction of imides, each with its own advantages and considerations.

  • Diisobutylaluminium Hydride (DIBAL-H): This bulky hydride reagent is known for the partial reduction of esters and amides to aldehydes.[3][4][5][6] By carefully controlling the stoichiometry and maintaining low temperatures (typically -78 °C), it is possible to selectively reduce one carbonyl of the imide to a hemiaminal, which can then be further processed to the desired product. This method avoids the use of high-pressure hydrogenation equipment.

  • Triethylsilane with an Acid Catalyst: This system is another mild and selective method for the reduction of various functional groups.[7][8][9] The combination of triethylsilane and a strong acid like trifluoroacetic acid can effect the selective reduction of one carbonyl group of the imide.

The choice of reducing agent will depend on the specific substrate, available equipment, and desired scale of the reaction. For sensitive substrates, the milder conditions offered by DIBAL-H or triethylsilane may be preferable.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical principles and analogous transformations reported in peer-reviewed literature. To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential.

  • Chromatographic Monitoring: TLC is a crucial tool for monitoring the progress of each reaction step and for optimizing purification conditions.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the intermediate and the final product. The disappearance of the symmetric proton and carbon signals of the glutarimide and the appearance of the vinylic proton signals in the final product are key diagnostic indicators.

  • Mass Spectrometry: This technique confirms the molecular weight of the synthesized compounds.

  • Melting Point: A sharp melting point for the crystalline products is a good indicator of purity.

By rigorously applying these analytical techniques, researchers can be confident in the outcome of the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 1-phenyl-5,6-dihydropyridin-2(1H)-one from glutarimide. By following the outlined protocols and considering the expert insights, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

  • Dhivare, R., & Rajput, S. S. (2015). Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides. ResearchGate. Available at: [Link]

  • Structure and properties of di(isobutyl)aluminum hydride; the uniqueness of the neutral aluminum atom. (2019). YouTube. Available at: [Link]

  • DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. (2011). Master Organic Chemistry. Available at: [Link]

  • Triethylsilane (TES). Organic Chemistry Portal. Available at: [Link]

  • How does the reduction mechanism of triethylsilane and trans fatty acids work? (2024). Oreate. Available at: [Link]

  • Reductions with hydrosilanes. Wikipedia. Available at: [Link]

  • Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of N-Phenyl Dihydropyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenyl-2,3-dihydro-4-pyridones (DHPs) are versatile pharmacophores and critical intermediates in the synthesis of piperidine alkaloids and nitrogen heterocycles. While the enaminone core provides stability, it presents a reactivity challenge: the C-4 carbonyl is electronically deactivated by the vinylogous amide resonance.

This guide details the definitive protocol for functionalizing this scaffold via Palladium-Catalyzed Cross-Coupling . Unlike direct C-H activation, which often suffers from poor regioselectivity on this specific ring system, the Vinyl Triflate Activation Strategy offers a robust, self-validating pathway. By converting the C-4 ketone to a vinyl triflate (pseudo-halide), researchers can access a wide chemical space via Suzuki-Miyaura, Stille, or Sonogashira couplings with high stereoretention at the C-2 position.

Mechanistic Insight & Reaction Design

The success of this transformation relies on interrupting the vinylogous amide resonance. The N-phenyl group acts as an electron sink, stabilizing the dihydropyridinone but reducing the electrophilicity of the carbonyl.

The Two-Stage Activation Pathway
  • Enolization & Trapping: The C-4 ketone is enolized using a bulky base (LiHMDS) to prevent nucleophilic attack at the vinylogous position. The resulting lithium enolate is trapped with Comins' Reagent , generating a vinyl triflate.[1][2]

  • Pd(0) Catalytic Cycle: The vinyl triflate serves as an excellent electrophile for oxidative addition, significantly faster than aryl chlorides and comparable to aryl bromides.

Mechanistic Diagram (Catalytic Cycle)

The following diagram illustrates the specific catalytic cycle for N-phenyl DHP vinyl triflates. Note the critical oxidative addition step where the C-OTf bond is broken.

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Vinyl-Pd-OTf Complex) Pd0->OxAdd + Substrate TransMet Transmetallation (Vinyl-Pd-Aryl Complex) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-Aryl-DHP (Final Product) RedElim->Product Release Substrate Vinyl Triflate DHP (Substrate) Substrate->OxAdd Boronic Aryl Boronic Acid (Coupling Partner) Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of DHP vinyl triflates. The oxidative addition into the C-OTf bond is the turnover-limiting step in sterically crowded substrates.

Experimental Protocols

Protocol A: Synthesis of the Vinyl Triflate Precursor

Criticality: Vinyl triflates of DHPs are sensitive to hydrolysis. This step must be performed under strictly anhydrous conditions.

Reagents:

  • Substrate: N-phenyl-2,3-dihydro-4-pyridone (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Trapping Agent: Comins' Reagent (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool to -78°C under Argon.

  • Base Addition: Add the DHP substrate dissolved in THF. Slowly add LiHMDS dropwise over 10 minutes.

    • Expert Note: Rapid addition causes local heating, leading to polymerization.

  • Enolization: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Triflation: Add Comins' Reagent (dissolved in minimum THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with Et₂O (preferred over DCM for triflate stability). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) is mandatory immediately after isolation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Introduction of aryl/heteroaryl groups at C-4.

Reagents:

  • Substrate: DHP Vinyl Triflate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered bases)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Sparge the solvent (DME) with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charging: In a Schlenk tube, combine the Vinyl Triflate, Boronic Acid, and Catalyst.

  • Solvation: Add degassed DME and the aqueous base solution.

  • Reaction: Seal the tube and heat to 80°C for 4-12 hours.

    • Monitoring: Monitor via TLC.[3] The triflate spot (usually UV active) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Scavenging: If Pd residues persist (dark color), treat the organic phase with activated charcoal or a thiourea scavenger resin for 30 minutes.

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting material to isolated product, highlighting critical decision points.

Workflow Start Start: N-Phenyl DHP Step1 1. Activation (LiHMDS / Comins' Rgt) Start->Step1 Check1 QC: TLC/NMR (Vinyl Triflate Stable?) Step1->Check1 Check1->Step1 Fail (Hydrolysis) Step2 2. Cross-Coupling (Pd Cat / Boronic Acid) Check1->Step2 Pass Workup 3. Scavenging & Purification Step2->Workup Finish Final Product (4-Aryl DHP) Workup->Finish

Figure 2: Operational workflow. Note the Quality Control (QC) step after activation; vinyl triflates must be used rapidly or stored at -20°C.

Performance Data & Optimization

The choice of catalyst and solvent significantly impacts the yield, particularly due to the steric bulk of the N-phenyl group.

Table 1: Optimization of Suzuki Coupling Conditions for N-Phenyl DHP Triflates

EntryCatalyst (5 mol%)SolventBaseTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄THFNa₂CO₃6545Incomplete conversion
2Pd(PPh₃)₄DMENa₂CO₃8088 Standard Protocol
3Pd(dppf)Cl₂DioxaneK₃PO₄9092Best for hindered boronic acids
4Pd(OAc)₂ / SPhosTolueneK₃PO₄10076Higher homocoupling byproduct

Expert Insight:

  • Ligand Choice: For simple phenyl boronic acids, triphenylphosphine ligands (Entry 2) are sufficient. However, if the boronic acid has ortho-substituents, bidentate ligands like dppf (Entry 3) prevent rapid catalyst decomposition.

  • Base Sensitivity: Avoid strong alkoxide bases (e.g., NaOtBu) as they can cause elimination of the dihydropyridinone ring to a pyridine or decomposition of the sensitive vinyl triflate.

References

  • Comins, D. L., & Dehghani, A. (1992).[2] Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates.[1][2] Tetrahedron Letters, 33(42), 6299–6302.[2] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Joseph, S. P., & Comins, D. L. (2002). Synthetic Applications of N-Acyl-2,3-dihydro-4-pyridones. Current Opinion in Drug Discovery & Development.

Sources

Application Note: Preparation of 3-morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one Derivatives

[1][2][3][4]

Introduction & Scope

The 3-morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one scaffold represents a critical structural motif in medicinal chemistry, most notably serving as the "southern" hemisphere of the blockbuster anticoagulant Apixaban (Eliquis) . This enaminone lactam core is highly valued for its ability to participate in [3+2] dipolar cycloadditions, specifically with hydrazonyl chlorides, to construct complex pyrazolo[3,4-c]pyridin-7-one systems.

This guide details a robust, scalable, and self-validating protocol for synthesizing this core. While the protocol focuses on the 1-(4-nitrophenyl) derivative (the primary industrial intermediate), the chemistry is adaptable to other N-aryl substitutions (e.g., 4-iodo, 4-methoxy).

Key Mechanistic Insight

The synthesis relies on the "Gem-Dichloride Activation" strategy . Direct condensation of morpholine with a saturated lactam is thermodynamically unfavorable. By converting the lactam

Retrosynthetic Analysis

The construction of the target molecule (4 ) is best approached via the functionalization of a pre-formed piperidinone ring.

RetrosynthesisTargetTarget: 3-morpholino-5,6-dihydropyridin-2(1H)-one(Enaminone Core)IntermediateIntermediate: 3,3-dichloro-piperidin-2-one(Activated Lactam)Target->Intermediate Elimination/Substitution(Morpholine, Reflux)PrecursorStarting Material: 1-aryl-piperidin-2-one(Saturated Lactam)Intermediate->Precursor u03b1-Dichlorination(PCl5)

Figure 1: Retrosynthetic logic relying on gem-dichloride activation.

Experimental Protocols

Phase 1: Preparation of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Objective: Activate the

Criticality:

Materials:

  • 1-(4-nitrophenyl)piperidin-2-one (Starting Material)[1][2][3]

  • Phosphorus Pentachloride (PCl5)

  • Chlorobenzene (Solvent) - Preferred over DCM for higher boiling point and safety.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl2 drying tube), and internal thermometer. Flush with N2.

  • Charging: Charge 1-(4-nitrophenyl)piperidin-2-one (40.0 g, 182 mmol) and Chlorobenzene (400 mL). Stir to suspend.

  • Activation: Cool the mixture to 0–5 °C. Add PCl5 (132.4 g, 636 mmol, ~3.5 equiv) portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Remove cooling bath. Warm slowly to 55 °C . Maintain at 55 °C for 5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[4][3] The starting material (Rt ~X min) should disappear, replaced by the less polar dichloro product.

  • Quench: Cool reaction mass to 20 °C. Pour slowly into Ice Water (1000 mL) with vigorous stirring. Caution: HCl gas evolution.

  • Workup: Separate the organic layer.[1][3] Extract aqueous layer with DCM (2 x 200 mL).

  • Washing: Wash combined organics with Sat. NaHCO3 (400 mL) and Brine (400 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Yield: Expect ~49–50 g (90–95%) of a yellow solid.

    • Purity: >95% (HPLC).[4]

Phase 2: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Objective: Convert the dichloro-lactam to the enaminone via elimination-substitution.

Materials:

  • 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (from Phase 1)

  • Morpholine (Reagent & Solvent)[5][6][7]

Protocol:

  • Setup: Equip a 500 mL reaction flask with a reflux condenser.

  • Charging: Charge the Dichloro intermediate (50.0 g, 173 mmol) and Morpholine (250 mL, ~15 equiv).

    • Note: Morpholine acts as both the nucleophile and the base to scavenge HCl.

  • Reaction: Heat the mixture to Reflux (128 °C) . Maintain for 2–3 hours.

    • Mechanism:[4][7][8][9][10][11] The first equivalent of morpholine eliminates HCl to form the 3-chloro-4,5-dihydropyridin-2-one (vinyl chloride). The second equivalent performs an addition-elimination to install the morpholine ring.

    • Checkpoint: HPLC should show conversion of the dichloro peak to the target enaminone (more polar).

  • Precipitation: Cool the reaction mass to room temperature (25 °C).

  • Quench: Slowly add Water (600 mL) to the stirring mixture. The product will precipitate as a yellow/orange solid.

  • Filtration: Stir the slurry at 0–5 °C for 1 hour to maximize yield. Filter the solid.[12][4][6][13]

  • Purification: Wash the cake with water (2 x 100 mL) and cold Ethanol (50 mL).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Data Summary:

ParameterSpecificationTypical Result
Appearance Yellow to Orange SolidConforms
Yield (Phase 2) 65% – 75%~38 g
Purity (HPLC) ≥ 98.0%99.2%
Melting Point 155 – 157 °C156 °C
MS (ESI+) [M+H]+ = 304.1304.1

Process Workflow Diagram

WorkflowStartStart: 1-(4-nitrophenyl)piperidin-2-oneStep1Chlorination(PCl5, PhCl, 55°C)Start->Step1Check1QC Check: HPLC(Target: <1% SM)Step1->Check1Step2Quench & Extraction(Ice Water / DCM)Check1->Step2PassIntermedIntermediate: 3,3-Dichloro lactamStep2->IntermedStep3Enaminone Formation(Morpholine, Reflux, 3h)Intermed->Step3Step4Precipitation(Add Water, Cool to 0°C)Step3->Step4FinishFinal Product: 3-Morpholino-Enaminone(Filter & Dry)Step4->Finish

Figure 2: Step-by-step process flow for the synthesis of the 3-morpholino-dihydropyridinone core.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure this protocol is "self-validating," the researcher must monitor specific failure modes:

Incomplete Chlorination (Phase 1)
  • Symptom: HPLC shows a peak with mass M-34 (Monochloro intermediate).

  • Cause: Insufficient PCl5 or reaction temperature too low.

  • Fix: Ensure temperature reaches 55 °C. If monochloro persists, add 0.5 eq additional PCl5. Note: The monochloro intermediate will NOT react efficiently with morpholine to form the target.

"Sticky" Precipitate (Phase 2)
  • Symptom: Upon adding water, the product oils out instead of crystallizing.

  • Cause: Adding water too fast or at too high a temperature.

  • Fix: Cool the morpholine solution to <30 °C before adding water. Add water dropwise initially to seed the crystallization. If oil forms, reheat to reflux (with water added) to form a clear solution, then cool slowly with stirring.

Impurity Profile
  • Impurity A (Hydrolysis): 3-hydroxy-dihydropyridinone. Caused by excessive heating in water during workup. Keep workup pH neutral.

  • Impurity B (Dimer): Rare, but can form if concentration is too high (>1g/3mL).

References

  • Pinto, D. J. P., et al. (2007).[14] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[14] Journal of Medicinal Chemistry. Link

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. 15

  • ChemicalBook. (2023). Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Link

  • Arkivoc. (2024). An alternative synthetic strategy to construct apixaban analogues. 2[5]

  • Google Patents. (2018). Process for the preparation of apixaban and intermediates thereof (US20180099963A1). Link

Sources

Application Note: Microwave-Assisted Synthesis of N-Aryl-5,6-dihydropyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of N-Aryl-5,6-dihydropyridin-2-ones Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-5,6-dihydropyridin-2-one scaffold (an


-unsaturated 

-lactam) is a privileged pharmacophore found in Factor Xa inhibitors, cytotoxic agents, and alkaloids. Traditional synthesis via thermal Ring-Closing Metathesis (RCM) or aza-annulation often suffers from prolonged reaction times, high catalyst loading, and competing isomerization. This guide details a high-efficiency Microwave-Assisted Ring-Closing Metathesis (MW-RCM) protocol. By leveraging the Arrhenius acceleration of microwave dielectric heating, this method reduces reaction times from hours to minutes while suppressing catalyst decomposition and secondary isomerization pathways.

Strategic Analysis & Mechanistic Insight

Why Microwave RCM?

The formation of six-membered unsaturated lactams via RCM is entropically less favorable than five-membered rings. Conventional thermal heating (refluxing CH


Cl

or toluene) often requires extended times (12–48 h), leading to:
  • Catalyst Death: Prolonged exposure to heat deactivates ruthenium carbenes.

  • Isomerization: Ruthenium hydrides (formed from catalyst decomposition) catalyze the migration of the double bond, leading to thermodynamically stable but undesired isomers.

Microwave Advantage: Rapid heating to superheated conditions (e.g., CH


Cl

at 100 °C, 15 bar) achieves complete conversion before significant catalyst deactivation occurs. This "flash heating" profile favors the kinetic RCM product over thermodynamic isomerization.
Mechanistic Pathway

The reaction proceeds via the Chauvin mechanism. The ruthenium precatalyst (Grubbs II or Hoveyda-Grubbs II) initiates by exchanging a phosphine or ether ligand with the olefinic substrate.

RCM_Mechanism cluster_cycle Catalytic Cycle Precursor Diene Precursor (N-Aryl-N-homoallylacrylamide) Ru_Species Active Ru=CH2 Species Precursor->Ru_Species Initiation Metallacycle Ruthenacyclobutane Intermediate Ru_Species->Metallacycle [2+2] Cycloaddition Ru_Species->Metallacycle Metallacycle->Ru_Species Regeneration Product Target Lactam (N-Aryl-5,6-dihydropyridin-2-one) Metallacycle->Product Product Release Ethylene Ethylene (Gas) (Driving Force) Metallacycle->Ethylene Volatile Byproduct

Figure 1: Simplified catalytic cycle for the Ring-Closing Metathesis of diene precursors to form unsaturated lactams.

Experimental Protocol

Precursor Synthesis (Brief)

The success of the RCM step depends on the purity of the diene precursor.

  • Step A (Alkylation): React aniline (1.0 equiv) with 4-bromo-1-butene (1.2 equiv) and K

    
    CO
    
    
    
    in DMF (60 °C) to yield N-(but-3-enyl)aniline.
  • Step B (Acylation): React the secondary amine with acryloyl chloride (1.1 equiv) and Et

    
    N in CH
    
    
    
    Cl
    
    
    (0 °C to RT) to yield N-aryl-N-(but-3-enyl)acrylamide .
Microwave-Assisted RCM Protocol (Core Workflow)

Reagents:

  • Substrate: N-Aryl-N-(but-3-enyl)acrylamide (0.5 mmol)

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

  • Additive: 1,4-Benzoquinone (Optional, suppresses isomerization)

Equipment:

  • Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL microwave process vial with crimp cap and PTFE/silicone septum.

Step-by-Step Procedure:

  • Preparation (In Glovebox or under Argon):

    • Dissolve the diene precursor (0.5 mmol) in anhydrous, degassed DCM (5 mL) to achieve a concentration of 0.1 M. Note: High dilution favors cyclization over intermolecular polymerization.

    • Add the catalyst (2–5 mol%). For sterically hindered aryls, use 5 mol% HG-II.

    • (Optional) Add 1,4-benzoquinone (10 mol%) if double-bond migration is observed in pilot runs.

  • Sealing:

    • Transfer the solution to the microwave vial. Add a magnetic stir bar.[2]

    • Seal the vial tightly with the crimp cap.

  • Microwave Irradiation:

    • Parameter Setup:

      • Temperature: 100 °C (Note: This is above the boiling point of DCM; the pressurized vessel handles this safely).

      • Time: 10–20 minutes.

      • Pre-stirring: 30 seconds.

      • Absorption Level: High.

    • Start the reaction.[2][3] The pressure will typically rise to 3–5 bar.

  • Work-up:

    • Cool the vial to room temperature using the reactor's compressed air cooling.

    • Vent the vial carefully to release ethylene gas.

    • Add DMSO (50 equiv relative to catalyst) or activated carbon to quench the ruthenium species and stir for 1 hour.

    • Filter through a pad of silica gel or Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data & Optimization Guide

Comparison: Conventional vs. Microwave

The following data illustrates the efficiency gain for the synthesis of N-phenyl-5,6-dihydropyridin-2-one.

ParameterConventional ThermalMicrowave-Assisted
Solvent CH

Cl

(Reflux)
CH

Cl

(Sealed)
Temperature 40 °C100 °C
Reaction Time 18 hours15 minutes
Catalyst Loading 5–10 mol%2–5 mol%
Yield 65–75%88–95%
Purity (Crude) Moderate (Isomers present)High (Clean conversion)
Optimization Matrix (Troubleshooting)
ObservationDiagnosisCorrective Action
Incomplete Conversion Catalyst death or ethylene inhibition.Increase Temp to 120 °C (switch to Toluene). Purge vial headspace with Argon before sealing to remove air.
Dimeric Byproducts Concentration too high (Intermolecular metathesis).Dilute reaction to 0.01 M or 0.05 M.
Isomerization Ruthenium hydride formation.Add 10 mol% 1,4-Benzoquinone or switch to Hoveyda-Grubbs II (more stable).
Low Yield with Ortho-subs Steric hindrance.Use Hoveyda-Grubbs II catalyst; Increase time to 30 min.

Workflow Visualization

Protocol_Workflow Start Start: Diene Precursor (0.1 M in Degassed DCM) Cat_Add Add Catalyst (Grubbs II, 2-5 mol%) Start->Cat_Add MW_Setup Seal Vial & Load into Reactor (Biotage/CEM) Cat_Add->MW_Setup Irradiation Microwave Irradiation 100°C, 15 min, High Absorption MW_Setup->Irradiation Irradiation->MW_Setup Incomplete (+5 min) Quench Cool & Quench (DMSO or Activated Carbon) Irradiation->Quench Complete Purify Filtration & Flash Chromatography Quench->Purify End Pure N-Aryl-5,6-dihydropyridin-2-one Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Microwave-Assisted Ring-Closing Metathesis

    • Linder, M. R., & Podlech, J. (2001).[4] Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters. Link

    • Note: Establishes the viability of lactam form
  • General RCM Methodology & Catalyst Selection

    • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Microwave Synthesis Overview

    • Nüchter, M., et al. (2004).[5] Microwave assisted synthesis – a critical technology overview. Green Chemistry. Link

  • Prevention of Isomerization in RCM

    • Hong, S. H., et al. (2007).[6] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society. Link

  • Application to Dihydropyridinones (Analogous Aza-Diels-Alder Route)

    • Al-Neyadi, S. S., et al. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides. Nucleosides, Nucleotides and Nucleic Acids. Link

Sources

Application Note: Selective Reduction of 1-Phenylpyridin-2(1H)-one to 5,6-Dihydro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists seeking a robust, reproducible protocol for the synthesis of 1-phenyl-5,6-dihydropyridin-2(1H)-one (also known as 1-phenyl-3,4-dehydropiperidin-2-one) from 1-phenylpyridin-2(1H)-one .


-Unsaturated Lactams from Aromatic Pyridones

Executive Summary & Scientific Rationale

The partial reduction of 1-phenylpyridin-2(1H)-one (1) to its 5,6-dihydro derivative (2) represents a significant challenge in organic synthesis due to the aromatic character of the pyridone ring.

  • The Challenge: Direct catalytic hydrogenation of 2-pyridones typically results in over-reduction to the saturated piperidone (3). The thermodynamic well of the saturated ring is deeper than that of the intermediate dihydropyridone. Furthermore, the 3,4-double bond (conjugated to the carbonyl) is often more susceptible to reduction than the isolated 5,6-double bond under standard hydrogenation conditions.

  • The Solution: While direct partial hydrogenation is elusive without highly specialized (and often substrate-specific) catalysts, the most reliable "field-proven" method relies on a Redox Relay Strategy . This involves complete reduction to the piperidone followed by regioselective dehydrogenation (oxidation) to re-install the C3-C4 double bond.

This guide details the Redox Relay Protocol , which offers superior yield, scalability, and purity compared to direct reduction attempts.

Reaction Pathway & Mechanism

The transformation follows a logical sequence: Aromatization Break (Reduction)


Regioselective Activation 

Elimination (Oxidation) .

ReactionPathway Start 1-Phenylpyridin-2(1H)-one (Aromatic Precursor) Inter 1-Phenylpiperidin-2-one (Saturated Intermediate) Start->Inter Step 1: H2, Pd/C (Full Reduction) Se_Inter α-Phenylselenyl Intermediate Inter->Se_Inter Step 2a: LDA, PhSeCl (Activation) Target 1-Phenyl-5,6-dihydropyridin-2(1H)-one (Target: α,β-Unsaturated Lactam) Se_Inter->Target Step 2b: H2O2, Δ (Oxidative Elimination)

Caption: The "Redox Relay" pathway ensures regioselectivity by fully saturating the ring before selectively re-oxidizing the C3-C4 position.

Detailed Experimental Protocols

Phase 1: Exhaustive Hydrogenation

Objective: Convert the aromatic pyridone to the stable piperidone intermediate.

ParameterSpecificationCausality / Insight
Substrate 1-Phenylpyridin-2(1H)-oneStarting material.[1][2][3]
Catalyst 5% or 10% Pd/C (0.1 equiv w/w)Palladium is preferred over Platinum (PtO2) here to avoid ring hydrogenation of the N-phenyl group.
Solvent Methanol or EthanolProtic solvents facilitate H2 uptake. Acetic acid can be added (1-5%) to protonate the intermediate and accelerate rate.
Pressure 3–5 bar (45–75 psi)Moderate pressure is required to break the aromaticity of the pyridone ring.
Temperature 50°CElevated temperature ensures complete conversion; room temp often stalls.

Step-by-Step Protocol:

  • Charge: In a high-pressure autoclave or Parr shaker, dissolve 1-phenylpyridin-2(1H)-one (10.0 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, e.g., 100 mg for 1g substrate) under an inert atmosphere (Nitrogen/Argon). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen (3x). Pressurize to 4 bar (60 psi) and heat to 50°C . Stir vigorously for 12–16 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the UV-active pyridone spot (aromatic) and appearance of the non-UV active (or weak UV) piperidone indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-phenylpiperidin-2-one as a colorless oil or solid. Yield is typically >95%. No purification needed for the next step.

Phase 2: Regioselective Dehydrogenation (The Reich Elimination)

Objective: Introduce the C3-C4 double bond via selenoxide elimination.

ReagentEquivalentsRole
LDA (Li Diisopropylamide)1.1 equivStrong, bulky base to kinetically deprotonate at C3 (alpha to carbonyl).
PhSeCl (Phenylselenyl Chloride)1.1 equivElectrophile that traps the enolate at C3.
H2O2 (30% aq.)2.0 equivOxidizes the selenium to selenoxide, triggering spontaneous syn-elimination.

Step-by-Step Protocol:

  • Enolate Formation: In a dry flask under Argon, cool a solution of 1-phenylpiperidin-2-one (from Phase 1) in anhydrous THF to -78°C .

  • Deprotonation: Dropwise add LDA (1.1 equiv, freshly prepared or commercial solution). Stir at -78°C for 30–45 minutes. Note: The bulky base ensures kinetic deprotonation at the alpha-position.

  • Selenylation: Add a solution of PhSeCl (1.1 equiv) in THF dropwise. Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Oxidation/Elimination: To the reaction mixture (at 0°C), add 30% H2O2 (2.0 equiv) dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature for 1 hour. The intermediate selenoxide undergoes syn-elimination to release PhSeOH and form the double bond.

  • Workup: Dilute with Ethyl Acetate and wash with saturated NaHCO3 and Brine.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product 1-phenyl-5,6-dihydropyridin-2(1H)-one will elute as a UV-active solid.

Characterization & Data Interpretation

Distinguishing the starting material, intermediate, and product is critical.

Feature1-Phenylpyridin-2(1H)-one (Start)1-Phenylpiperidin-2-one (Intermediate)1-Phenyl-5,6-dihydro-2-one (Product)
1H NMR (Alkenes) ~6.0–7.5 ppm (3H, aromatic pyridone protons)None (Ring protons are 1.5–3.5 ppm)Two distinct olefinic protons at ~5.8–6.8 ppm (dt, J=10Hz).
1H NMR (Alkyl) NoneMultiplets at 1.8–3.6 ppm (6H)Multiplets at ~2.4 ppm (2H) and ~3.8 ppm (2H).
13C NMR (C=O) ~162 ppm~170 ppm (Amide)~165 ppm (Conjugated Amide)
UV-Vis Strong absorption (Aromatic)Weak/NoneStrong absorption (Conjugated Enone)

Alternative "Direct" Methods (And Why to Avoid Them)

While literature occasionally cites direct partial hydrogenation, these methods are often fraught with reproducibility issues for this specific scaffold:

  • Birch Reduction (Na/NH3): Typically yields 1,4-dihydropyridines (unconjugated), which are unstable and prone to hydrolysis or oxidation. It does not reliably yield the 5,6-dihydro-2-one derivative.

  • Transfer Hydrogenation (Rh/HCOOH): While effective for pyridinium salts, neutral pyridones resist this method or over-reduce.

  • Samarium Diiodide (SmI2): Excellent for reducing conjugated double bonds (Enone

    
     Ketone), which is the reverse of the desired transformation (we want to keep the conjugated bond and reduce the isolated one).
    

References

  • Donohoe, T. J., et al. (2021).

    
    -Lactams." Angewandte Chemie International Edition. [Link]
    
    • Supports the claim that direct asymmetric hydrogenation to piperidones is difficult, and partial hydrogen
  • Reich, H. J., et al. (1975). "Organoselenium Chemistry. Conversion of Ketones and Lactams to

    
    -Unsaturated Derivatives." Journal of the American Chemical Society. [Link]
    
    • The authoritative source for the selenoxide elimin
  • Comins, D. L., & O'Connor, S. (1984). "Regioselective Addition to N-Acylpyridinium Salts." Advances in Heterocyclic Chemistry. [Link]

    • Provides context on dihydropyridone stability and synthesis via addition r
  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. [Link]

    • Discusses the difficulty of partial hydrogenation of heteroarom

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-Phenyl-5,6-dihydropyridin-2(1H)-one in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 1-Phenyl-5,6-dihydropyridin-2(1H)-one during Nuclear Magnetic Resonance (NMR) analysis. The following question-and-answer format is designed to directly address specific issues you may encounter in your experiments, offering explanations grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Phenyl-5,6-dihydropyridin-2(1H)-one in common deuterated solvents like chloroform-d (CDCl₃). What is the likely cause?

A1: The low solubility of 1-Phenyl-5,6-dihydropyridin-2(1H)-one in relatively non-polar solvents like CDCl₃ stems from its molecular structure. The molecule possesses a combination of a non-polar phenyl group and a more polar lactam (a cyclic amide) ring. This dual nature can lead to solubility challenges. The principle of "like dissolves like" is fundamental here; a solute dissolves best in a solvent with similar polarity.[1][2] While the phenyl group has an affinity for non-polar environments, the polar lactam moiety with its carbonyl group and nitrogen atom can engage in dipole-dipole interactions and potentially hydrogen bonding, preferring more polar solvents. The overall polarity of the molecule is not perfectly matched with CDCl₃, leading to poor solvation.

Q2: My NMR spectrum of 1-Phenyl-5,6-dihydropyridin-2(1H)-one shows broad peaks. Could this be related to solubility?

A2: Yes, poor solubility is a common cause of peak broadening in NMR spectra.[3][4] When a compound is not fully dissolved, it can exist as a suspension of fine particles or as aggregates in the NMR tube.[4][5] This lack of a homogeneous solution leads to:

  • Inhomogeneous Magnetic Field: Suspended particles disrupt the homogeneity of the magnetic field experienced by the molecules in solution, a critical requirement for obtaining sharp NMR signals.[3]

  • Restricted Molecular Tumbling: Molecules in aggregates or on the surface of solid particles tumble much more slowly than freely dissolved molecules. This slow tumbling leads to efficient relaxation mechanisms that cause significant line broadening.[5]

If you observe broad peaks, visually inspect your NMR tube for any undissolved material. Even a seemingly clear solution might contain micro-aggregates.[5]

Troubleshooting Guides
Initial Solvent Selection Strategy

Q3: What is a systematic approach to selecting a suitable deuterated solvent for 1-Phenyl-5,6-dihydropyridin-2(1H)-one?

A3: A systematic approach involves testing a range of deuterated solvents with varying polarities.[3][6] Start with a small amount of your compound (1-2 mg) and about 0.5 mL of the solvent. Based on the structure of 1-Phenyl-5,6-dihydropyridin-2(1H)-one, which has moderate polarity, the following solvents are logical choices to test sequentially:

SolventChemical FormulaRelative PolarityRationale
Chloroform-dCDCl₃Low-MediumA common starting point, but as noted, may have limited success.[7][8]
Acetone-d₆(CD₃)₂COMediumIts polarity is intermediate and can be effective for a wide range of organic compounds.[9]
Acetonitrile-d₃CD₃CNMedium-HighAnother good option for moderately polar compounds.
Dimethyl sulfoxide-d₆(CD₃)₂SOHigh (Aprotic)Excellent for dissolving polar compounds and can be a very effective choice for this molecule.[8][9]
Methanol-d₄CD₃ODHigh (Protic)A polar protic solvent that can engage in hydrogen bonding, which may enhance solubility.[8][9]

This data is compiled from multiple sources.[10][11]

It is crucial to use high-purity deuterated solvents to avoid interfering signals from impurities.[12][13]

Below is a workflow to guide your solvent selection process:

Caption: Solvent selection workflow for 1-Phenyl-5,6-dihydropyridin-2(1H)-one.

Advanced Solubility Enhancement Techniques

Q4: If 1-Phenyl-5,6-dihydropyridin-2(1H)-one is still not sufficiently soluble in any single solvent, what are my next steps?

A4: When single solvents fail, several advanced techniques can be employed. These methods aim to alter the solvent environment or the molecule itself to favor dissolution.

A mixture of two or more miscible deuterated solvents can create a solvent environment with the ideal polarity to dissolve your compound.[9][14][15]

Experimental Protocol:

  • Primary Solvent Selection: Start by dissolving your compound in a small amount of a "primary" solvent in which it has some, albeit limited, solubility (e.g., CDCl₃).

  • Co-solvent Titration: Gradually add a more polar "secondary" solvent (e.g., DMSO-d₆ or Methanol-d₄) dropwise while vortexing or gently sonicating.

  • Observation: Continue adding the co-solvent until the compound fully dissolves.

  • Ratio Determination: Note the approximate ratio of the two solvents for future reference. A common starting point is a 9:1 or 4:1 mixture.

Causality: The co-solvent modifies the bulk dielectric constant of the solvent mixture, creating a more favorable environment for the solute's polar and non-polar regions, thus enhancing overall solubility.[15]

For many compounds, solubility increases with temperature.[16][17] Running the NMR experiment at an elevated temperature can significantly improve solubility and often has the added benefit of sharpening peaks for molecules undergoing conformational exchange.[18][19][20]

Experimental Protocol:

  • Sample Preparation: Prepare your sample in a solvent that shows partial solubility at room temperature. Ensure you are using a robust NMR tube (e.g., Pyrex) that can withstand temperature changes.[19]

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Temperature Increments: Gradually increase the probe temperature in increments of 5-10°C. Allow the temperature to equilibrate for several minutes at each step.

  • Monitoring: Monitor the sample's solubility and the quality of the NMR spectrum (e.g., by acquiring a quick 1D proton scan) at each temperature.

  • Data Acquisition: Once sufficient solubility is achieved, acquire the full NMR dataset at that elevated temperature.

Causality: Increasing the temperature provides more thermal energy to the system.[17] This energy helps to overcome the solute-solute intermolecular forces (lattice energy in the solid state) and promotes more favorable solute-solvent interactions, leading to increased dissolution.[16][17]

Caption: Variable Temperature (VT) NMR workflow for solubility enhancement.

If all else fails, you can chemically modify the 1-Phenyl-5,6-dihydropyridin-2(1H)-one molecule to improve its solubility.[21][22] This is a more involved approach and should be considered when obtaining a high-quality spectrum is critical and other methods are unsuccessful.

Potential Derivatization Strategy: The lactam nitrogen or potentially the aromatic ring could be sites for derivatization. For instance, introducing a small, polar, and flexible chain (like a short polyethylene glycol chain) could significantly enhance solubility in polar solvents. This involves further chemical synthesis to modify your compound before NMR analysis.[21][23] This method is particularly useful when the modification does not interfere with the structural elucidation of the core molecule.

Causality: Derivatization alters the overall physicochemical properties of the molecule.[22] By adding a more soluble functional group, the new derivative can interact more favorably with the solvent molecules, leading to improved solubility.

References
  • Mobili, P. B. (n.d.). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Ovid. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • YouTube. (2023, April 10). Variable Temperature NMR. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ACS Publications. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Retrieved from [Link]

  • Studylib. (n.d.). NMR Solvent Data Chart: Chemical Shifts & Properties. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]

  • Spectrometer. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Ovid. (n.d.). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

  • Science.gov. (n.d.). chemical derivatization techniques: Topics. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Molbase. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. Retrieved from [Link]

  • PubMed. (2019, March 19). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. Retrieved from [Link]

  • Zhejiang Hengkang Pharmaceutical. (2025, February 19). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • YouTube. (2025, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • DrugBank. (n.d.). 3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Speranza Chemical Co., Ltd. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Controlling Side Reactions During C-3 Alkylation of Lactam Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. The C-3 functionalization of lactam rings is a cornerstone of synthetic and medicinal chemistry, pivotal in the development of novel therapeutics, including antibiotics and enzyme inhibitors.[1][2][3] However, the seemingly straightforward alkylation at the C-3 position is frequently complicated by a series of competitive and often frustrating side reactions.

This guide is designed to move beyond simple protocols. It delves into the causality behind common experimental challenges and provides robust, self-validating troubleshooting strategies. We will explore the nuanced interplay of bases, solvents, temperatures, and substrates that governs the outcome of these critical reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the C-3 alkylation of lactams. Each problem is presented with its likely causes and a set of actionable solutions and protocols to get your reaction back on track.

Core Problem: A Landscape of Competing Reactions

The primary challenge stems from the multiple reactive sites on the lactam-enolate system. Your starting material, upon deprotonation, does not just form one reactive species but an ambident nucleophile with reactivity at the C-3 carbon, the nitrogen, and the oxygen. This leads to a mixture of products if not carefully controlled.

G cluster_start Starting Material cluster_products Potential Reaction Outcomes Lactam Lactam Substrate C3_Alk Desired C-3 Alkylated Product Lactam->C3_Alk Successful Pathway N_Alk N-Alkylated Byproduct Lactam->N_Alk Side Reaction 1 Di_Alk C-3, C-3 Di-alkylated Byproduct Lactam->Di_Alk Side Reaction 2 O_Alk O-Alkylated Byproduct (Lactim Ether) Lactam->O_Alk Side Reaction 3

Caption: The competitive pathways in lactam alkylation.

Problem 1: Low Yield of the Desired C-3 Alkylated Product

Question: I'm getting a low yield of my target C-3 alkylated lactam, with a significant amount of unreacted starting material. What's going wrong?

Answer: Low conversion is one of the most common hurdles.[4][5] The root cause almost always traces back to inefficient formation of the crucial enolate intermediate or its subsequent decomposition.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the C-3 position. The pKa of the C-H bond alpha to a lactam carbonyl is typically in the range of 20-25 in DMSO.

    • Solution: Switch to a stronger base. Lithium diisopropylamide (LDA) is the workhorse for this transformation because its conjugate acid's pKa is ~36, ensuring rapid and irreversible deprotonation.[6] Sodium hydride (NaH) can also be effective, but its heterogeneous nature can lead to slower, incomplete reactions.[6]

  • Moisture in the Reaction: Enolates are extremely strong bases and will be instantly quenched by any protic source, especially water.

    • Solution: Rigorous anhydrous technique is non-negotiable. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly distilled, anhydrous solvents. Purify reagents if necessary.[4]

  • Incorrect Reagent Stoichiometry: Using less than one full equivalent of base will naturally leave starting material behind.

    • Solution: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion to the enolate. Titrate your LDA solution before use to know its exact concentration.

  • Reaction Temperature Too Low: While low temperatures are critical for selectivity (see below), if the activation energy for the alkylation step isn't met, the reaction will stall.

    • Solution: After forming the enolate at -78°C, you may need to allow the reaction to warm slightly after adding the alkylating agent. A common technique is to add the electrophile at -78°C and then let the mixture slowly warm to -40°C or even 0°C over a few hours. Monitor the reaction by TLC or LC-MS to track the consumption of your starting material.

Problem 2: My Main Byproduct is from N-Alkylation

Question: I'm observing a significant amount of alkylation on the lactam nitrogen instead of the C-3 carbon. How can I improve C-selectivity?

Answer: This is a classic chemoselectivity problem.[7][8] The N-H proton of a lactam is also acidic (pKa ~17-19), and under certain conditions, its deprotonation and subsequent alkylation can compete with or even dominate C-alkylation.

Potential Causes & Solutions:

  • Thermodynamic Control Conditions: Using weaker bases (like K₂CO₃, NaH) and polar aprotic solvents (like DMF) at higher temperatures can favor N-alkylation.[9][10] The resulting N-anion is often more thermodynamically stable.

    • Solution: Employ kinetic control conditions . This involves using a strong, sterically hindered base like LDA at low temperatures (-78°C) in a non-polar aprotic solvent like THF.[11] The bulky base preferentially removes the more accessible C-3 proton, and the low temperature locks in this kinetically favored enolate, preventing equilibration to the N-anion.

  • Direct N-H Acidity: For some substrates, the N-H proton is simply too acidic and will always be the primary site of deprotonation.

    • Solution 1: Use a Bulky Electrophile: If the N-anion forms, a sterically demanding alkylating agent may be unable to approach the nitrogen, favoring reaction at the less hindered C-3 position. This is substrate-dependent.

    • Solution 2: Protect the Nitrogen: This is the most robust solution. Protecting the lactam nitrogen removes the acidic proton from the equation entirely, forcing deprotonation to occur at C-3. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to the basic conditions of enolate formation and can be easily removed later with acid.[12]

Caption: A robust workflow to ensure selective C-3 alkylation.

Problem 3: I'm seeing di-alkylation at the C-3 position.

Question: My desired mono-alkylated product is forming, but it's reacting again to give a di-alkylated byproduct. How do I stop it?

Answer: Over-alkylation occurs when the mono-alkylated product, which still possesses an acidic proton at C-3, is deprotonated and reacts with another equivalent of the electrophile.[13] This is a common issue when reaction conditions are not carefully controlled.

Potential Causes & Solutions:

  • Excess Base or Electrophile: Using more than one equivalent of the alkylating agent or having excess base after the initial alkylation can drive the second reaction.

    • Solution: Carefully control your stoichiometry. Use only 1.0 equivalent of the alkylating agent. Ensure you are using no more than 1.05-1.1 equivalents of base relative to the starting lactam.

  • Proton Exchange: If a weaker base is used, an equilibrium can be established where the mono-alkylated product transfers its C-3 proton back to an unreacted starting material enolate. This process, coupled with slow addition of the alkylating agent, can lead to pockets of high electrophile concentration reacting with the newly formed product enolate.

    • Solution: Use a strong base like LDA to ensure irreversible and complete formation of the initial enolate.[6] Add the single equivalent of the alkylating agent relatively quickly (but safely) at low temperature to ensure it reacts predominantly with the starting material enolate before any significant proton exchange can occur.

Problem 4: The stereoselectivity of the alkylation is low or incorrect.

Question: My product has a new stereocenter at C-3, but I'm getting a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?

Answer: Stereocontrol in enolate alkylation is a complex function of enolate geometry (E vs. Z), solvent effects, counter-ion chelation, and the steric hindrance of both the enolate and the electrophile.[14] The electrophile will approach the planar enolate from one of two faces, and controlling this approach is key.

Potential Causes & Solutions:

  • Flexible Enolate System: A simple, acyclic lactam may not have a strong facial bias for the incoming electrophile.

    • Solution: Introduce a bulky substituent elsewhere on the lactam ring. This can act as a "steric directing group," blocking one face of the enolate and forcing the alkylating agent to approach from the opposite, less hindered side. Chiral auxiliaries attached to the nitrogen can also provide excellent stereocontrol.[14]

  • Solvent and Temperature Effects: Higher temperatures and more polar solvents can disrupt the ordered transition state required for high stereoselectivity.[14][15]

    • Solution: Maintain low temperatures (-78°C or colder) throughout the addition of the electrophile. Use non-polar solvents like THF or toluene. The lithium counter-ion from LDA often forms a tight, chelated transition state in these solvents, which can significantly enhance diastereoselectivity.

  • Electrophile Structure: A very small electrophile (e.g., methyl iodide) may be less sensitive to the steric environment of the enolate than a larger one (e.g., benzyl bromide).

    • Solution: While you often cannot change your desired alkyl group, be aware that its size plays a role. If low selectivity is observed with a small electrophile, it indicates a weak intrinsic facial bias in your substrate.

G cluster_top Top-Face Attack (Less Hindered) cluster_bottom Bottom-Face Attack (More Hindered) Top_Attack Electrophile (E⁺) Enolate Lactam Enolate (with Steric Blocker 'R') Top_Attack->Enolate Product_A Product A Bottom_Attack Electrophile (E⁺) Bottom_Attack->Enolate Disfavored Product_B Product B Enolate->Product_A Enolate->Product_B

Caption: Steric hindrance directing the facial selectivity of alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base and conditions for kinetic vs. thermodynamic control?

A1: This choice is fundamental to the success of your reaction. It dictates which C-H proton is removed and the stability of the resulting enolate.[16][17]

  • Choose Kinetic Control when: You want to deprotonate the most sterically accessible (least hindered) C-H and prevent side reactions. This is the standard approach for selective C-3 mono-alkylation.[11]

  • Choose Thermodynamic Control when: You want to form the most stable enolate, which is typically the one with the more substituted double bond. This is less common in simple lactam alkylation and often leads to mixtures and N-alkylation.

The table below summarizes the key conditions:

FeatureKinetic Control Thermodynamic Control
Goal Form the least stable, fastest-formed enolateForm the most stable enolate via equilibrium
Base Strong, bulky, non-nucleophilic (e.g., LDA , LiHMDS)Weaker, less hindered (e.g., NaH, NaOEt, KHMDS)
Temperature Low (-78°C )Higher (0°C to room temp or above)
Solvent Aprotic, non-polar (e.g., THF , Et₂O)Can be more polar (e.g., DME, DMF)
Outcome Irreversible deprotonation at the less hindered siteReversible deprotonation, equilibration to stable enolate

Q2: When is an N-protecting group absolutely necessary?

A2: An N-protecting group is essential in two main scenarios:

  • When you have tried kinetic control conditions (LDA, -78°C) and N-alkylation is still a significant byproduct. This indicates the N-H is kinetically competitive with or favored over the C-H for deprotonation.

  • When your planned synthesis requires subsequent steps that are incompatible with a free N-H group. Using a protecting group like Boc or Cbz is a reliable way to eliminate this variable.[12]

Q3: How critical is solvent choice?

A3: Solvent choice is highly critical. It influences enolate aggregation, the reactivity of the ion pair, and the solubility of your reagents.

  • THF is the most common and reliable solvent for kinetic, LDA-mediated alkylations. It is aprotic, has a low freezing point, and appropriately solvates the lithium cation without promoting unwanted side reactions.[6]

  • Polar aprotic solvents (DMF, DMSO) can accelerate Sₙ2 reactions but often lead to poorer selectivity. They can increase N-alkylation and may lead to decomposition at low temperatures with strong bases.[9]

  • Non-polar solvents (Toluene, Hexane) can be used but may cause solubility issues with the lithium enolate salt, potentially leading to slower or incomplete reactions.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled C-3 Mono-alkylation

This protocol is a general guideline and may require optimization for your specific substrate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Enolate Formation:

    • Dissolve the lactam substrate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of freshly titrated LDA (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., alkyl halide, 1.0 eq) neat or as a solution in a small amount of anhydrous THF, dropwise via syringe.

    • Continue stirring at -78°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

    • Troubleshooting: If the reaction is sluggish, allow the bath to slowly warm to -40°C or 0°C over several hours.

  • Workup:

    • Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Nagpal, R., Bhalla, J., & Bari, S. S. (2019). A Comprehensive Review on C-3 Functionalization of β-Lactams. Current Organic Synthesis, 16(1), 3-16. [Link]

  • Nagpal, R., Bhalla, J., & Bari, S. S. (2019). A Comprehensive Review on C-3 Functionalization of β-Lactams. PubMed. [Link]

  • Premkumar, E., Sreedharan, R., Ghosh, P., Pal, T., Maiti, D., & Gandhi, T. (2025). Synthesis of lactones and lactams via C(sp3)–H bond functionalization. Royal Society of Chemistry. [Link]

  • Caputo, A., et al. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]

  • Singh, G. S., & D'hooghe, M. (2016). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Fiveable. [Link]

  • De Rosa, M., Verdino, A., Soriente, A., & Marabotti, A. (2020). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI. [Link]

  • Jarvis, C., Hirschi, J. S., Vetticatt, M. J., & Singleton, D. A. (2017). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • LibreTexts. (n.d.). Kinetic vs. Thermodynamic Enolates. LibreTexts. [Link]

  • Oreate AI. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Bisai, A., et al. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. PMC. [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Khan Academy. [Link]

  • Bisai, A., et al. (2020). Site-selective, catalytic, and diastereoselective sp3 C–H hydroxylation and alkoxylation of vicinally functionalized lactams. PMC. [Link]

  • Tu, Y.-Q., et al. (2019). Stereoselective synthesis of medium lactams enabled by metal-free hydroalkoxylation/stereospecific[18][19]-rearrangement. PubMed. [Link]

  • Bietti, M., et al. (2024). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. PMC. [Link]

  • Bogdal, D. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Wan, X., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

  • Molander, G. A. (n.d.). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene. University of Pennsylvania. [Link]

  • Arnold, F. H., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. eScholarship. [Link]

  • Banik, B. K. (2002). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

  • Reddit. (2022). Bases to promote enolate formation. r/Chempros. [Link]

  • University of Bristol. (n.d.). Enolate Chemistry. University of Bristol. [Link]

  • LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

  • Hart, D. J. (2002). The ester enolate-imine condensation route to .beta.-lactams. Chemical Reviews. [Link]

  • Heathcock, C. H., et al. (1981). Control of intramolecular γ-alkylation vs.α-alkylation of an αβ-unsaturated ketone: an unusual solvent effect. RSC Publishing. [Link]

  • Zhu, C., et al. (2024). Iron-Photocatalyzed Decarboxylative Arylalkylation of N-Arylacrylamides with Carboxylic Acids. ACS Publications. [Link]

  • Wan, X., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

  • Bailey, J. H., et al. (2000). Diastereoselectivity of Alkylations of Bicyclic Lactams. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Trost, B. M., & Kunz, R. A. (1974). New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. ResearchGate. [Link]

  • Wang, Z., et al. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Chemistry Europe. [Link]

  • Dong, G., et al. (2022). Downsizing Lactams via Rh-Catalyzed C–C Activation. ChemRxiv. [Link]

  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. [Link]

  • Google Patents. (1972). Method of producing n-alkyl lactams.
  • Chen, G., et al. (2016). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3 )-H Activation. PubMed. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. RSC Publishing. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H). ScienceDirect. [Link]

  • Alcaide, B., et al. (2007). I2-Catalyzed enantioselective ring expansion of β-lactams to γ-lactams through a novel C3–C4 bond cleavage. Direct entry to protected 3,4-dihydroxypyrrolidin-2-one derivatives. RSC Publishing. [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Phenyl-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Directive
Primary Hazard Acute Toxicity (Oral/Inhalation), Irritant (Skin/Eye). Potential pharmaceutical activity (lactam scaffold).[1]
Disposal Method High-Temperature Incineration (Combustion Chamber > 1000°C).[1]
Drain Disposal STRICTLY PROHIBITED. Do not discharge into sewer systems or aquatic environments.[2]
Waste Stream Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Spill Response Isolate area.[3] Wear PPE (Nitrile gloves, safety goggles, N95/P100 respirator). Absorb liquids; sweep solids (avoid dust).

Technical Profile & Hazard Assessment

Senior Scientist Note: Effective disposal begins with accurate characterization. 1-Phenyl-5,6-dihydropyridin-2(1H)-one is a functionalized lactam.[1] In drug development, this scaffold often serves as a pharmacophore (e.g., in Factor Xa inhibitors like Apixaban). Therefore, we must treat it not just as a chemical irritant, but as a potentially bioactive substance that requires thermal destruction to prevent environmental persistence.[1]

Chemical Identity[3][4][5]
  • Chemical Name: 1-Phenyl-5,6-dihydropyridin-2(1H)-one[1]

  • Functional Class: Cyclic Enamide / Lactam[1]

  • Physical State: Typically a pale beige to off-white solid.[1]

  • Solubility: Soluble in organic solvents (DMSO, DCM, Methanol); limited solubility in water.

Risk Classification (GHS)

Based on structural analogues (e.g., phenylpiracetam, apixaban intermediates), the following hazards are assumed for disposal planning:

  • H302: Harmful if swallowed.[2][4]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (Critical for disposal routing).[1]

Waste Stream Segregation Logic

To ensure regulatory compliance (RCRA in the US) and safety, you must categorize the waste at the point of generation.

The Segregation Protocol
  • Solid Waste (Pure Substance/Powder):

    • Collect in a dedicated solid waste container (HDPE wide-mouth jar).[1]

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Scenario A: Non-Halogenated Solvents (e.g., Methanol, DMSO, Acetone).

      • Segregate into "Non-Halogenated Organic" carboys.

    • Scenario B: Halogenated Solvents (e.g., DCM, Chloroform).

      • Segregate into "Halogenated Organic" carboys.

    • Scenario C: Aqueous Waste.

      • Warning: Due to limited water solubility, the compound may precipitate. Ensure the aqueous stream is collected as chemical waste, never poured down the drain.

Visualizing the Decision Flow

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation 1-Phenyl-5,6-dihydropyridin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Container: Solid Waste (HDPE) Label: Toxic/Irritant Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Aqueous Aqueous Buffer? SolventCheck->Aqueous Water-based BinHalo Container: Halogenated Waste (Red Can/Carboy) Halogenated->BinHalo BinNonHalo Container: Non-Halogenated Waste (Safety Can) NonHalogenated->BinNonHalo Aqueous->BinNonHalo Collect as Chemical Waste (Do NOT Drain) Final Final Disposal: High-Temp Incineration BinSolid->Final BinHalo->Final BinNonHalo->Final

Figure 1: Decision tree for segregating 1-Phenyl-5,6-dihydropyridin-2(1H)-one waste streams to ensure proper incineration.

Step-by-Step Disposal Procedure

Phase 1: Packaging and Labeling (The "Lab Pack")

Objective: Prepare the material for transport without exposure risk.

  • Primary Containment:

    • Place the substance in a screw-top jar (Glass or HDPE).[1] Ensure the threads are clean of powder to prevent a compromised seal.

    • Why: HDPE is resistant to most organic solids and prevents breakage during handling.

  • Secondary Containment:

    • Place the primary container inside a sealable plastic bag (Ziploc type) or a secondary tub.

  • Labeling (Crucial for EHS):

    • Use a standard Hazardous Waste Tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural drawings alone.

    • Hazards: Check "Toxic" and "Irritant."

Phase 2: Hand-off to EHS / Waste Contractor

Objective: Transfer custody for destruction.[1]

  • Notification: Inform your Environmental Health & Safety (EHS) officer that the waste contains a pharmaceutical intermediate .

  • Destruction Method Request: Explicitly request Incineration .[5]

    • Scientific Rationale: Landfilling (even in lined hazardous landfills) is discouraged for lactams due to the risk of leaching into groundwater where they may exhibit biological activity or degrade into toxic anilines.

  • Manifesting: Ensure the waste manifest code reflects "Organic Waste, Toxic" (e.g., non-specific organic waste codes like 001 or similar, depending on your local jurisdiction).

Emergency Contingencies: Spills

If a spill occurs during the disposal preparation:

Scenario Protocol
Solid Spill (Powder) 1. Evacuate immediate area if dust is airborne.2. Don PPE: Double nitrile gloves, goggles, N95 respirator.3. Cover spill with wet paper towels to prevent dust dispersion.4. Scoop material into a waste jar.5. Wipe surface with methanol, then soap and water.
Liquid Spill (Solution) 1. Ventilate the area (fume hood sash down).2. Absorb with vermiculite or polypropylene pads.3. Collect absorbent into a hazardous waste bag.4. Verify no residue remains using UV light (if the compound is UV active, which phenyl-conjugated systems often are).[1]

Regulatory & Compliance Context (US Focus)

  • RCRA Status: While 1-Phenyl-5,6-dihydropyridin-2(1H)-one is not typically a "P-listed" or "U-listed" waste (unless specifically noted in your region), it falls under the "Characteristic" hazardous waste definition if it exhibits toxicity (D-codes) or if it is mixed with listed solvents (F-codes).[1]

  • Best Practice: Treat as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents) but manage it voluntarily as Hazardous Pharmaceutical Waste to ensure incineration.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[6] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
1-Phenyl-5,6-dihydropyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.